N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a thiazole ring, a benzodioxine moiety, and a carboxamide group
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common approach includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while substitution reactions could produce a variety of substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzodioxine-containing molecules. Examples include:
- N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-15-10-17-16(24-6-7-25-17)9-14(15)18(23)22-19-21-11-13(26-19)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIHLFGJSHYXQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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